3-(4-ethoxyphenyl)-1H-pyrazol-5-ol 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC10588626
InChI: InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14)
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)NN2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC10588626

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 5-(4-ethoxyphenyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14)
Standard InChI Key YQMOIHHEQMEXCI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)NN2
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)NN2

Introduction

Structural and Chemical Overview

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol (IUPAC name: 5-hydroxy-3-(4-ethoxyphenyl)-1H-pyrazole) belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds containing two adjacent nitrogen atoms. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol and an exact mass of 204.0899 g/mol. Key features include:

  • Pyrazole core: A five-membered ring with nitrogen atoms at positions 1 and 2.

  • 4-Ethoxyphenyl substituent: A benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the para position, attached to the pyrazole at position 3.

  • Hydroxyl group: Positioned at carbon 5, contributing to hydrogen-bonding capacity and acidity (pKa ≈ 8–10 for similar pyrazol-5-ols) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
Exact Mass204.0899 g/mol
Calculated LogP1.85 (Moderate lipophilicity)
Topological Polar Surface Area58.7 Ų
Hydrogen Bond Donors2 (OH and NH groups)

The ethoxy group enhances lipid solubility compared to simpler pyrazol-5-ols (e.g., 3,4-dimethyl-1H-pyrazol-5-ol, LogP 0.73) , potentially improving membrane permeability in biological systems.

Synthetic Methodologies

Three-Component Condensation

A scalable route involves the one-pot condensation of 4-ethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions. This method, adapted from Zhou and Zhang’s work on bis-pyrazol-5-ols , employs the acidic ionic liquid [Et₃NH][HSO₄] as a recyclable catalyst.

Reaction Conditions:

  • Catalyst: [Et₃NH][HSO₄] (10 mol%).

  • Temperature: 90°C.

  • Time: 35–60 minutes.

  • Yield: ~80–85% (estimated based on analogous syntheses) .

Mechanistic Pathway:

  • Formation of 5-pyrazolone: Hydrazine reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5-one.

  • Knoevenagel Condensation: 4-ethoxybenzaldehyde undergoes nucleophilic attack by the pyrazolone, facilitated by protonation of the aldehyde carbonyl.

  • Aromatization: Dehydration yields the final product .

Table 2: Comparative Synthesis Strategies

MethodCatalystYield (%)Time (min)
Ionic liquid catalysis[Et₃NH][HSO₄]80–8535–60
Solvent-free thermalNone (autocatalyzed)<10210

Industrial and Chemical Applications

Coordination Chemistry

Pyrazol-5-ols act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are explored for catalysis and materials science.

Agrochemical Intermediates

The compound serves as a precursor for herbicides and pesticides. Its ethoxy group aids in soil penetration, enhancing efficacy .

Future Research Directions

  • Synthetic Optimization: Develop microwave-assisted or flow chemistry protocols to reduce reaction time.

  • Biological Screening: Evaluate anticancer activity against NCI-60 cell lines.

  • Drug Delivery Systems: Encapsulate in liposomes to improve bioavailability.

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